
Z-Trp(boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Z-Trp(boc)-OH is a derivative of the amino acid tryptophan. It is used in peptide synthesis and serves as a protected form of tryptophan. The “Z” stands for the carboxybenzyl group, which protects the amino group, while “boc” stands for the tert-butyloxycarbonyl group, which protects the carboxyl group. This dual protection allows for selective deprotection and manipulation during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of tryptophan is protected using the carboxybenzyl group. This is typically achieved by reacting tryptophan with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyloxycarbonyl group. This is done by reacting the carboxybenzyl-protected tryptophan with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Z-Trp(boc)-OH involves large-scale synthesis using the above-mentioned protection steps. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The carboxybenzyl group can be removed using catalytic hydrogenation, while the tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Z-Trp(boc)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas are used to remove the carboxybenzyl group.
Strong Acids: Trifluoroacetic acid is used to remove the tert-butyloxycarbonyl group.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide is used for peptide bond formation.
Major Products:
Deprotected Tryptophan: Removal of the protecting groups yields free tryptophan.
Peptides: Coupling reactions yield peptides with tryptophan residues.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Z-Trp(boc)-OH is widely used in the synthesis of peptides, allowing for selective protection and deprotection of functional groups.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mécanisme D'action
Mechanism: The protective groups in Z-Trp(boc)-OH prevent unwanted reactions during peptide synthesis. The carboxybenzyl group protects the amino group from reacting, while the tert-butyloxycarbonyl group protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.
Molecular Targets and Pathways:
Amino Group Protection: The carboxybenzyl group prevents the amino group from participating in reactions until it is selectively removed.
Carboxyl Group Protection: The tert-butyloxycarbonyl group prevents the carboxyl group from reacting until it is selectively removed.
Comparaison Avec Des Composés Similaires
Z-Gly(boc)-OH: A protected form of glycine with similar protective groups.
Z-Ala(boc)-OH: A protected form of alanine with similar protective groups.
Fmoc-Trp(boc)-OH: A protected form of tryptophan with the fluorenylmethyloxycarbonyl group instead of the carboxybenzyl group.
Uniqueness:
Selective Protection: Z-Trp(boc)-OH offers selective protection of both the amino and carboxyl groups, allowing for precise control during peptide synthesis.
Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in chemical and biological research.
Propriétés
Formule moléculaire |
C24H26N2O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
Clé InChI |
JCSZSNGHUWGACF-IBGZPJMESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)



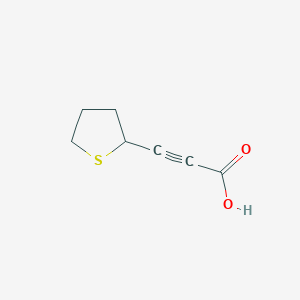

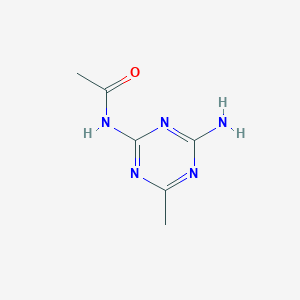
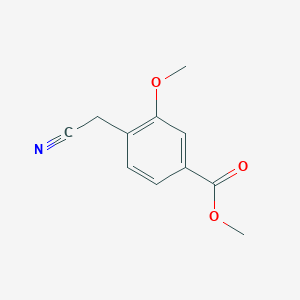

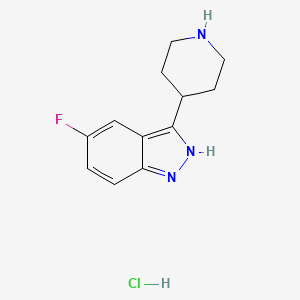
![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
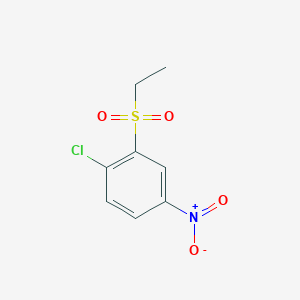
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
